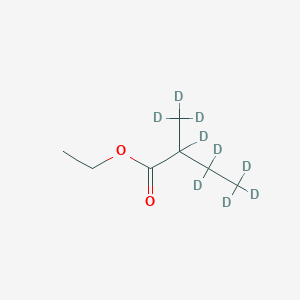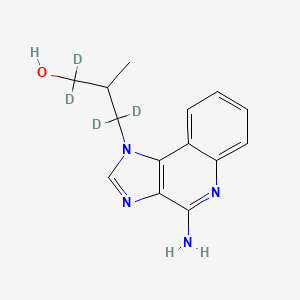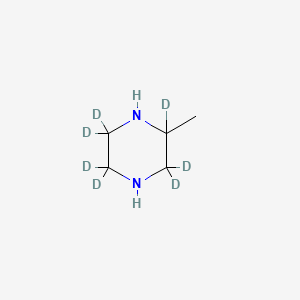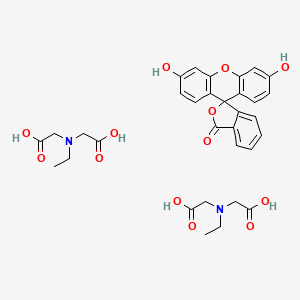
5|A-Pregnan-17|A,21-diol-3,11,20-trione-1,2,4,5-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 is a deuterium-labeled steroid compound. It is a derivative of 5α-Pregnan-17α,21-diol-3,11,20-trione, where specific hydrogen atoms are replaced with deuterium. This labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to the stability and traceability of deuterium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 typically involves the introduction of deuterium atoms into the parent compound, 5α-Pregnan-17α,21-diol-3,11,20-trione. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange Reactions: Utilizing deuterated reagents such as deuterium gas (D2) or deuterated solvents (e.g., D2O) under specific conditions to replace hydrogen atoms with deuterium.
Deuterated Precursors: Starting with deuterated precursors that already contain deuterium atoms and performing subsequent chemical reactions to obtain the final labeled compound.
Industrial Production Methods
Industrial production of deuterium-labeled compounds often involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The process is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of ketones to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Replacement of functional groups with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various halogenating agents, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction of ketones can yield secondary alcohols.
Aplicaciones Científicas De Investigación
5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 is widely used in scientific research due to its deuterium labeling. Applications include:
Metabolic Research: Studying metabolic pathways and enzyme kinetics by tracing the deuterium-labeled compound.
Environmental Studies: Using deuterium-labeled compounds as standards for detecting pollutants in air, water, soil, and food.
Clinical Diagnostics: Employing deuterium-labeled compounds in imaging, diagnosis, and newborn screening.
Organic Chemistry: Investigating reaction mechanisms and kinetics using nuclear magnetic resonance (NMR) spectroscopy.
Mecanismo De Acción
The mechanism of action of 5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic fate and study its interactions with enzymes and receptors. This helps in understanding the compound’s biological effects and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Cortisone: 17α,21-Dihydroxy-4-pregnene-3,11,20-trione.
Prednisone: 1,4-Pregnadiene-17α,21-diol-3,11,20-trione.
Aldosterone: 4-Pregnen-11β,21-diol-3,18,20-trione.
Uniqueness
5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 is unique due to its deuterium labeling, which provides stability and traceability in research applications. This makes it particularly valuable for studying metabolic pathways and reaction mechanisms, as well as for use in environmental and clinical diagnostics.
Propiedades
Fórmula molecular |
C21H30O5 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
(5S,8S,9S,10S,13S,14S,17R)-1,2,4,5-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-15,18,22,26H,3-11H2,1-2H3/t12-,14-,15-,18+,19-,20-,21-/m0/s1/i5D,7D,9D,12D/t5?,7?,9?,12-,14-,15-,18+,19-,20-,21- |
Clave InChI |
YCLWEYIBFOLMEM-YEMGWGRESA-N |
SMILES isomérico |
[2H]C1C([C@@]2([C@@H]3[C@@H](CC[C@]2(C(C1=O)[2H])[2H])[C@@H]4CC[C@@]([C@]4(CC3=O)C)(C(=O)CO)O)C)[2H] |
SMILES canónico |
CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)












![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12399112.png)
